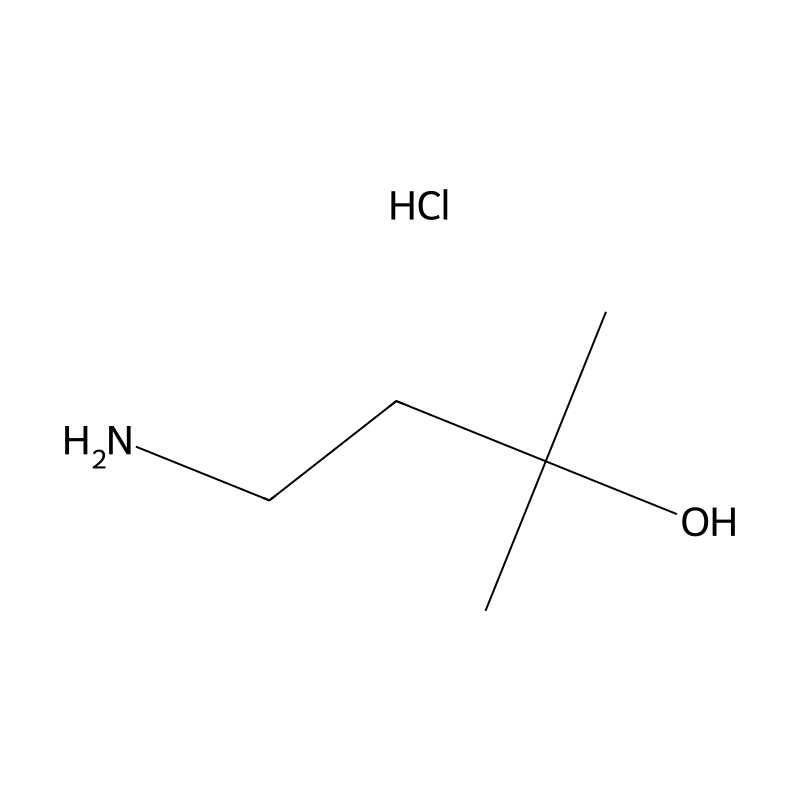

4-Amino-2-methylbutan-2-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-2-methylbutan-2-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 103.16 g/mol. It is categorized as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group. The compound is recognized for its structural features, which include a branched aliphatic chain and a secondary amine, making it significant in various chemical and biological contexts. The compound's IUPAC name is 4-amino-2-methylbutan-2-ol, and its CAS number is 26734-08-7 .

- Acid-base Reactions: The amino group can act as a base, allowing the compound to form salts with acids.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The amine can act as a nucleophile, reacting with electrophiles in substitution reactions.

- Oxidation: The alcohol group may undergo oxidation to form ketones or aldehydes under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-amino-2-methylbutan-2-ol hydrochloride exhibits various biological activities, primarily due to its structural properties that allow interaction with biological systems. Its potential applications include:

Further studies are necessary to elucidate its full range of biological activities and mechanisms of action.

Several methods exist for synthesizing 4-amino-2-methylbutan-2-ol hydrochloride:

- Reduction of Ketones: One common method involves the reduction of corresponding ketones using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Amination of Alcohols: Another approach is the direct amination of alcohols using ammonia or amines under acidic conditions.

- Alkylation Reactions: Starting from simpler amines, alkylation with appropriate halides can yield the desired product.

These synthetic routes allow for the production of this compound in laboratory settings.

4-Amino-2-methylbutan-2-ol hydrochloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

- Research: Utilized in biochemical research to study amino acid metabolism and enzyme interactions.

- Chemical Industry: Acts as a building block for synthesizing more complex organic molecules.

Its unique structure makes it valuable for developing new therapeutic agents.

Interaction studies involving 4-amino-2-methylbutan-2-ol hydrochloride focus on its potential effects on various biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its pharmacological properties.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo may reveal its efficacy and safety profile.

- Synergistic Effects: Studies exploring its interactions with other compounds could highlight potential synergistic effects in therapeutic applications.

These studies are crucial for assessing the compound's viability in clinical settings.

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 4-amino-2-methylbutan-2-ol hydrochloride, each possessing unique characteristics:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Methyl-4-(methylamino)butan-2-ol | 866223-53-2 | 0.86 | Contains an additional methylamino group |

| (R)-1-Amino-4-methylpentan-3-ol hydrochloride | 1956436-90-0 | 0.81 | Different stereochemistry affecting activity |

| (S)-1-Amino-4-methylpentan-3-ol hydrochloride | 1956436-90-0 | 0.81 | Stereoisomer with distinct biological effects |

| 4-Amino-N,N-dimethylbutanamide | N/A | N/A | Amide functional group alters reactivity |

These compounds are noteworthy for their structural similarities but differ significantly in their biological activities and applications, highlighting the uniqueness of 4-amino-2-methylbutan-2-ol hydrochloride within this class of compounds .